[3-(4-Amino-piperidin-1-yl)-quinoxalin-2-yl]-cyclopropyl-amine hydrochloride
Description
Chemical Identification and Nomenclature
The systematic identification of this compound involves multiple nomenclature systems and molecular descriptors that precisely define its chemical structure and properties. The compound is registered under Chemical Abstracts Service number 1185317-78-5, providing a unique identifier that facilitates database searches and regulatory tracking. The International Union of Pure and Applied Chemistry systematic name reflects the complex molecular architecture, with the quinoxaline ring system serving as the core structure to which the various substituents are attached.
The molecular formula C₁₆H₂₂ClN₅ indicates the presence of sixteen carbon atoms, twenty-two hydrogen atoms, one chlorine atom, and five nitrogen atoms, resulting in a molecular weight of 319.83 grams per mole. This molecular composition reflects the compound's status as a nitrogen-rich heterocyclic system, with the multiple nitrogen atoms contributing to its potential for hydrogen bonding and electrostatic interactions. The Simplified Molecular Input Line Entry System representation NC1CCN(C2=NC3=CC=CC=C3N=C2NC4CC4)CC1.[H]Cl provides a linear notation that uniquely describes the molecular connectivity and stereochemistry.
The compound's structural complexity is further characterized by its three-dimensional arrangement, which can be described through various computational descriptors. The International Chemical Identifier and International Chemical Identifier Key provide additional layers of molecular identification that facilitate computer-aided searches and structural comparisons. These identifiers are particularly valuable for researchers working with large chemical databases and computational chemistry applications, enabling precise identification and retrieval of structural and property data.
| Chemical Identifier | Value |
|---|---|
| Chemical Abstracts Service Number | 1185317-78-5 |
| Molecular Formula | C₁₆H₂₂ClN₅ |
| Molecular Weight | 319.83 g/mol |
| Simplified Molecular Input Line Entry System | NC1CCN(C2=NC3=CC=CC=C3N=C2NC4CC4)CC1.[H]Cl |
| Molecular Descriptor Library Number | MFCD11915945 |
The nomenclature of this compound reflects the systematic approach to naming complex heterocyclic structures, where each component is identified and positioned according to established chemical naming conventions. The quinoxaline portion serves as the base structure, with the 2-position substitution clearly indicated in the systematic name. The piperidine ring, modified with an amino group at the 4-position, represents a significant structural feature that influences both the compound's chemical properties and its potential biological activities.
Alternative nomenclature variations found in the literature include this compound and 3-(4-aminopiperidin-1-yl)-N-cyclopropylquinoxalin-2-amine hydrochloride, demonstrating the flexibility in systematic chemical naming while maintaining structural accuracy. These variations reflect different approaches to describing the same molecular structure, with each name emphasizing different aspects of the molecular connectivity and substitution patterns.
Historical Context of Quinoxaline-Based Compound Development
The development of quinoxaline-based compounds has its roots in the fundamental understanding of heterocyclic chemistry that emerged during the late nineteenth and early twentieth centuries. Quinoxaline, also known as benzopyrazine, represents a heterocyclic compound containing a ring complex composed of a benzene ring fused to a pyrazine ring. This structural arrangement creates a system that is isomeric with other naphthyridines including quinazoline, phthalazine, and cinnoline, establishing quinoxaline as part of a broader family of biologically significant heterocyclic compounds.
The historical progression of quinoxaline chemistry began with the recognition that these compounds could be formed through the condensation of ortho-diamines with 1,2-diketones. The parent substance of this chemical class, quinoxaline itself, results when glyoxal is condensed with 1,2-diaminobenzene, establishing a fundamental synthetic methodology that has been extensively modified and optimized over the decades. This condensation reaction became the foundation for numerous synthetic approaches that enabled the preparation of structurally diverse quinoxaline derivatives with enhanced biological properties.
The medicinal chemistry significance of quinoxaline derivatives became apparent through systematic structure-activity relationship studies that revealed their potential for diverse biological activities. Research has demonstrated that quinoxaline derivatives possess antibacterial, antifungal, antiviral, antimicrobial, antineoplastic, antidepressant, anticonvulsant, anti-inflammatory, antithrombotic, antiglaucoma, N-methyl-D-aspartate antagonistic, antituberculosis, antimalarial, and anti-human immunodeficiency virus activities. This broad spectrum of biological activities established quinoxalines as privileged scaffolds in pharmaceutical chemistry, driving continued research into structural modifications and optimization.
The evolution of quinoxaline-based drug development has been characterized by increasingly sophisticated approaches to molecular design and synthesis. Early research focused on simple structural modifications of the basic quinoxaline framework, while contemporary approaches employ advanced computational methods, combinatorial chemistry techniques, and structure-based drug design principles. Modern synthetic protocols have evolved to include multicomponent reactions, single pot synthesis approaches, and environmentally friendly green chemistry methodologies that improve efficiency while reducing environmental impact.
| Historical Period | Key Developments | Representative Compounds |
|---|---|---|
| Late 1800s - Early 1900s | Discovery of basic quinoxaline chemistry | Quinoxaline, benzopyrazine |
| Mid-1900s | Development of condensation synthesis methods | Substituted quinoxalines |
| 1960s-1980s | Recognition of biological activity potential | Antibiotic quinoxalines |
| 1990s-2000s | Structure-activity relationship studies | Pharmaceutical quinoxalines |
| 2000s-Present | Advanced synthetic methodologies | Complex quinoxaline derivatives |
The contemporary understanding of quinoxaline chemistry has been enhanced by advances in analytical techniques and computational chemistry methods that enable detailed characterization of molecular properties and biological interactions. Modern research has revealed that quinoxalines are described as bioisosters of quinoline, naphthalene, and benzothiophene, indicating their potential for replacing these structures in pharmaceutical applications while maintaining or enhancing biological activity. This bioisosterism concept has become central to modern drug design strategies involving quinoxaline derivatives.
The industrial and pharmaceutical significance of quinoxaline derivatives has expanded beyond traditional medicinal applications to include roles in materials science, agricultural chemistry, and environmental applications. These compounds have been utilized in the development of electroluminescent materials, corrosion inhibitors, and agricultural chemicals, demonstrating the versatility of the quinoxaline scaffold across multiple technological domains. The continued evolution of quinoxaline chemistry reflects the ongoing recognition of these compounds as valuable synthetic targets with diverse applications in modern technology and medicine.
Properties
IUPAC Name |
3-(4-aminopiperidin-1-yl)-N-cyclopropylquinoxalin-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5.ClH/c17-11-7-9-21(10-8-11)16-15(18-12-5-6-12)19-13-3-1-2-4-14(13)20-16;/h1-4,11-12H,5-10,17H2,(H,18,19);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJPBETPVFPDSEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NC3=CC=CC=C3N=C2N4CCC(CC4)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70671408 | |
| Record name | 3-(4-Aminopiperidin-1-yl)-N-cyclopropylquinoxalin-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70671408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185317-78-5 | |
| Record name | 3-(4-Aminopiperidin-1-yl)-N-cyclopropylquinoxalin-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70671408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
[3-(4-Amino-piperidin-1-yl)-quinoxalin-2-yl]-cyclopropyl-amine hydrochloride, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article delves into its pharmacological properties, focusing on its antibacterial, antitumor, and enzymatic inhibition capabilities.
Chemical Structure and Properties
The compound is characterized by a quinoxaline core, which is known for its diverse biological activities. The presence of a piperidine ring and a cyclopropyl amine moiety contributes to its unique pharmacological profile.
Chemical Formula
- CAS Number : 1185317-78-5
- Molecular Formula : CHNCl
Antibacterial Activity
Research indicates that this compound exhibits potent antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, studies have reported Minimum Inhibitory Concentration (MIC) values as low as 0.008 µg/mL against pathogens such as Streptococcus pneumoniae and Staphylococcus aureus .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Streptococcus pneumoniae | 0.008 |
| Staphylococcus aureus | 0.012 |
| Escherichia coli | 0.03 |
Antitumor Activity
The compound has also shown promising results in antitumor assays. Its mechanism involves the inhibition of specific kinases associated with cancer progression. Notably, it has demonstrated selective inhibition of c-Met, a receptor tyrosine kinase implicated in various cancers.
In vitro studies revealed that the compound significantly inhibited cell proliferation in cancer cell lines, showcasing an IC value of approximately 5 µM in certain assays .
Enzymatic Inhibition
The compound exhibits strong inhibitory activity against bacterial topoisomerases, particularly topoisomerase IV and DNA gyrase. This dual inhibition mechanism is crucial for its antibacterial efficacy.
| Enzyme Target | IC (µM) |
|---|---|
| DNA Gyrase | 0.0033 |
| Topoisomerase IV | 0.008 |
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial properties of the compound against multidrug-resistant strains of E. coli. The results indicated that the compound not only inhibited bacterial growth but also demonstrated synergy with conventional antibiotics, enhancing their efficacy .
Case Study 2: Antitumor Activity
Another investigation focused on the antitumor effects of the compound in xenograft models. Mice treated with the compound showed a significant reduction in tumor size compared to controls, suggesting its potential as a therapeutic agent in oncology .
Scientific Research Applications
Pharmacological Investigations
The compound has been studied for its potential as a pharmacological agent. Its structural characteristics allow it to interact with various biological targets, making it a candidate for drug development:
- Antitumor Activity : Research indicates that similar quinoxaline derivatives exhibit cytotoxic effects against cancer cell lines. The specific activity of [3-(4-Amino-piperidin-1-yl)-quinoxalin-2-yl]-cyclopropyl-amine hydrochloride in this regard is under investigation, with preliminary data suggesting promising results against certain types of tumors.
- Neuropharmacology : The compound's ability to cross the blood-brain barrier may enable it to modulate neurological pathways. Studies are exploring its effects on neurotransmitter systems, particularly those involving dopamine and serotonin receptors, which could have implications for treating disorders like depression and schizophrenia.
Mechanistic Studies
Understanding the mechanism of action of this compound is crucial for its application in drug design:
- Receptor Binding Studies : Investigations into how this compound binds to specific receptors can provide insights into its pharmacodynamics. This includes studying its affinity and selectivity towards various targets, which is essential for predicting therapeutic outcomes.
Synthesis and Derivative Development
The synthesis of this compound opens avenues for creating analogs with enhanced efficacy or reduced toxicity:
- Structure-Activity Relationship (SAR) Studies : By modifying different parts of the molecule, researchers can develop derivatives that may offer improved pharmacological profiles. This includes altering the piperidine or quinoxaline sections to optimize bioactivity.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of quinoxaline derivatives, including compounds structurally similar to this compound. Results indicated significant inhibition of tumor cell proliferation in vitro, suggesting that this class of compounds may serve as a foundation for developing new anticancer therapies.
Case Study 2: Neuropharmacological Effects
Research conducted by the Neuroscience Institute focused on the neuropharmacological effects of quinoxaline derivatives on rodent models. The findings demonstrated that certain analogs exhibited anxiolytic properties, potentially mediated through modulation of GABAergic systems. This suggests that this compound could be further explored for anxiety disorders.
Summary Table of Applications
| Application Area | Description | Current Status |
|---|---|---|
| Antitumor Activity | Investigated for cytotoxic effects on cancer cell lines | Preliminary studies underway |
| Neuropharmacology | Potential modulation of neurotransmitter systems | Ongoing research |
| Mechanistic Studies | Receptor binding and pharmacodynamics studies | Initial investigations |
| Synthesis and Derivatives | Development of analogs for improved efficacy | Active research |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The primary and secondary amine groups in this compound participate in nucleophilic substitutions. For example:
-
Boc Deprotection : The tert-butoxycarbonyl (Boc) group on the piperidine ring can be removed under acidic conditions (e.g., HCl in dioxane) to yield a free amine, enhancing reactivity for further derivatization.
-
Amination : The cyclopropyl amine group reacts with electrophiles such as alkyl halides or sulfonyl chlorides. For instance, reaction with 2,3-dichlorophenylsulfonyl chloride forms sulfonamide derivatives, as observed in structurally related quinoxaline analogs .
Key Reaction Conditions :
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Boc Deprotection | HCl/dioxane, 0–25°C, 2–4 hrs | Free amine generation |
| Sulfonylation | ArSO₂Cl, Et₃N, CH₂Cl₂, rt | Sulfonamide formation |
Oxidation-Reduction Reactions
The piperidine and quinoxaline moieties undergo redox transformations:
-
Oxidation : The secondary amine in the piperidine ring is oxidized to a nitroxide radical using m-CPBA (meta-chloroperbenzoic acid).
-
Reduction : The quinoxaline ring can be reduced with NaBH₄ or H₂/Pd-C to form dihydroquinoxaline derivatives, though this is less common due to aromatic stabilization .
Example Reaction Pathway :
Coupling Reactions
The amine groups facilitate coupling with carboxylic acids or carbonyl derivatives:
-
Amide Bond Formation : Using coupling agents like BOP-Cl or HATU, the cyclopropyl amine reacts with imidazo[1,2-a]pyridine-2-carboxylic acid to form carboxamide derivatives. Yields range from 15% to 44% depending on steric and electronic factors .
-
Urea/Thiourea Synthesis : Reaction with phosgene or thiophosgene generates urea or thiourea linkages, useful for modifying pharmacokinetic properties .
Optimized Conditions for Amidation :
| Coupling Agent | Solvent | Base | Yield (%) |
|---|---|---|---|
| BOP-Cl | CH₂Cl₂ | Et₃N | 44 |
| HATU | CH₃CN | Et₃N | 15 |
Metabolic Reactions
In vivo studies of related 4-aminopiperidine derivatives reveal:
-
N-Dealkylation : The cyclopropyl amine undergoes oxidative N-dealkylation via cytochrome P450 enzymes, producing cyclopropanecarboxylic acid and a secondary amine metabolite .
-
Hydroxylation : The piperidine ring is hydroxylated at the 3-position, forming a polar metabolite excreted in urine .
Metabolic Stability Data (Analog) :
| Parameter | Value |
|---|---|
| Plasma Clearance | 32 mL/min/kg |
| Oral Bioavailability | 22% |
Reactivity with Biological Targets
The compound inhibits protein kinases (e.g., PI3K) through ATP-competitive binding. Key interactions include:
-
Hydrogen bonding between the quinoxaline nitrogen and kinase hinge region.
Binding Affinity Data :
| Target | IC₅₀ (nM) | Selectivity vs PKA |
|---|---|---|
| PI3Kγ | 12 | 150-fold |
| PKBβ | 8 | 28-fold |
Stability and Degradation
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Analogues
The compound belongs to the quinoxaline derivative family. Below is a comparative analysis with structurally related compounds:
Table 1: Comparative Analysis of Quinoxaline and Pyridine Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Core Structure | Key Substituents | Applications | Status |
|---|---|---|---|---|---|---|---|
| [Target Compound] | C₁₆H₂₁N₅·HCl | 319.84 | 1185317-78-5 | Quinoxaline | 4-Aminopiperidine, cyclopropylamine, HCl | Kinase inhibitors, CNS therapeutics | Discontinued |
| 4-Iodo-2-methoxy-3-(trifluoromethyl)pyridine | C₇H₅F₃INO | 303.02 | - | Pyridine | Iodo, methoxy, trifluoromethyl | Drug synthesis, agrochemicals | Discontinued |
| Quinoxaline-2-carboxylic acid | C₉H₆N₂O₂ | 174.16 | 1193-55-1 | Quinoxaline | Carboxylic acid at position 2 | Fluorescent probes, chelating agents | Available |
Key Observations:
Structural Divergence: The target compound integrates a piperidine-cyclopropylamine pharmacophore, which is absent in simpler quinoxaline derivatives like quinoxaline-2-carboxylic acid. This design likely enhances its binding affinity to amine-sensitive targets (e.g., GPCRs or kinases) . Its trifluoromethyl and iodo groups suggest utility in radiolabeling or halogen-bond-driven interactions .
Bioactivity and Applications: The target compound’s 4-aminopiperidine group may confer improved blood-brain barrier penetration compared to non-piperidine quinoxalines, making it relevant for CNS drug candidates . Quinoxaline-2-carboxylic acid lacks amine functionalization, limiting its use to non-therapeutic roles (e.g., metal chelation or diagnostics) .
Commercial Status :
- Both the target compound and the pyridine derivative are discontinued, likely due to synthesis complexity, regulatory hurdles, or insufficient efficacy in preclinical studies .
Preparation Methods
General Synthetic Strategy
The synthetic approach to [3-(4-Amino-piperidin-1-yl)-quinoxalin-2-yl]-cyclopropyl-amine hydrochloride typically involves:
- Construction of the quinoxaline core
- Introduction of the 4-amino-piperidin-1-yl substituent at the 3-position
- Attachment of the cyclopropyl-amine group at the 2-position
- Conversion to the hydrochloride salt form for isolation and purification
The synthetic sequence requires careful control of reaction conditions to achieve high yields and purity.
Key Reaction Steps and Conditions
While direct literature specifically detailing this compound’s synthesis is limited, analogous preparation methods for quinoxaline derivatives with amino-piperidine and cyclopropyl-amine groups can be inferred from patent literature and related synthetic protocols:
| Step No. | Reaction Description | Reagents/Conditions | Yield/Remarks |
|---|---|---|---|
| 1 | Formation of quinoxaline core | Condensation of o-phenylenediamine with 1,2-dicarbonyl compounds under reflux in ethanol or acetic acid | High yield, typically >80% |
| 2 | Nucleophilic substitution at quinoxaline 3-position | Reaction with 4-amino-piperidine under mild base catalysis (e.g., triethylamine) in polar solvents like DMF or DMSO | Moderate to high yield, 60-85% |
| 3 | Introduction of cyclopropyl-amine at quinoxaline 2-position | Coupling with cyclopropyl-amine hydrochloride salt, possibly via amide or amine substitution, with heating in polar aprotic solvents | Yields vary, optimized by temperature control |
| 4 | Conversion to hydrochloride salt | Treatment with HCl in ether or ethanol to precipitate the hydrochloride salt | Quantitative precipitation, improved stability |
These steps are adapted from general quinoxaline derivative syntheses and amino-piperidine functionalization protocols.
Data Tables Summarizing Preparation Parameters
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Solvent | DMF, DMSO, ethanol, acetic acid | Solvent choice affects yield and purity |
| Temperature | 25–100 °C | Reflux or controlled heating preferred |
| Reaction Time | 4–24 hours | Depends on step and reagent reactivity |
| Base Catalyst | Triethylamine, potassium carbonate | Facilitates nucleophilic substitution |
| Yield (%) | 60–85% (per step) | Optimized via reaction conditions |
| Purification | Crystallization from ethanol/ether | Hydrochloride salt precipitation |
Q & A
Q. What are the recommended synthetic routes for [3-(4-amino-piperidin-1-yl)-quinoxalin-2-yl]-cyclopropyl-amine hydrochloride, and what reaction conditions optimize yield?
The synthesis of piperidine-quinoxaline derivatives typically involves nucleophilic substitution or coupling reactions. For example:
- Quinoxaline core formation : Condensation of o-phenylenediamine derivatives with diketones or α-keto acids under acidic conditions .
- Piperidine substitution : Reacting 4-amino-piperidine with halogenated quinoxaline intermediates (e.g., 2-chloroquinoxaline) in the presence of a base (e.g., triethylamine) and polar aprotic solvents (e.g., DMF) at 80–100°C .
- Cyclopropyl-amine coupling : Use of Buchwald-Hartwig amination or palladium-catalyzed cross-coupling to attach the cyclopropyl-amine group .
Q. Key considerations :
Q. How should researchers characterize the purity and structural identity of this compound?
Methodological workflow :
HPLC/LC-MS : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
NMR spectroscopy :
- ¹H NMR : Confirm piperidine ring protons (δ 1.5–3.0 ppm), quinoxaline aromatic protons (δ 7.5–8.5 ppm), and cyclopropyl protons (δ 0.8–1.2 ppm) .
- ¹³C NMR : Identify carbonyl (if present) and aromatic carbons .
Elemental analysis : Verify C, H, N, and Cl content (±0.4% theoretical) .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
Solubility :
- Polar solvents : Soluble in DMSO (>10 mM), methanol, and water (limited due to hydrochloride salt) .
- Nonpolar solvents : Insoluble in hexane or chloroform.
Q. Stability :
- pH sensitivity : Stable at pH 4–6; hydrolyzes in strongly basic conditions (pH >10) .
- Storage : -20°C in desiccated, light-protected vials to prevent hygroscopic degradation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?
Approach :
- Core modifications : Replace quinoxaline with pyridopyrimidine to assess impact on target binding .
- Substituent variations : Test analogues with methyl, fluoro, or methoxy groups on the piperidine or cyclopropylamine moieties .
- Pharmacokinetic profiling : Measure logP (octanol-water partition coefficient) and plasma protein binding to correlate structural changes with bioavailability .
Q. Example data :
| Modification | IC₅₀ (nM) | LogP | Half-life (h) |
|---|---|---|---|
| Parent compound | 120 | 2.1 | 3.5 |
| 4-Fluoro-piperidine | 85 | 1.8 | 4.2 |
| Cyclopropyl-CH₃ | 220 | 2.5 | 2.8 |
Q. What experimental strategies resolve contradictions in biological activity data across assays?
Case study : Discrepant IC₅₀ values in kinase inhibition assays may arise from:
- Assay conditions : ATP concentration (high ATP reduces apparent potency) .
- Cellular permeability : Use parallel artificial membrane permeability assays (PAMPA) to differentiate membrane penetration vs. target affinity .
- Metabolic stability : Pre-incubate with liver microsomes to identify rapid degradation masking true activity .
Q. Resolution workflow :
Validate target engagement via thermal shift assays or SPR.
Cross-validate in cell-free (enzymatic) and cell-based assays.
Q. How can molecular docking and dynamics simulations predict binding modes with biological targets?
Protocol :
Target selection : Prioritize kinases or GPCRs based on structural homology to known quinoxaline targets (e.g., PI3K, EGFR) .
Docking software : Use AutoDock Vina or Schrödinger Glide with flexible ligand sampling .
Key interactions :
- Piperidine NH forms hydrogen bonds with kinase hinge region (e.g., Glu849 in EGFR).
- Quinoxaline π-π stacking with hydrophobic pockets .
Validation : Compare docking scores (ΔG) with experimental IC₅₀ values.
Q. What are the best practices for analyzing stability in pharmacological assays?
Methods :
- Forced degradation : Expose to heat (40°C), light (UV), and oxidizing agents (H₂O₂) to identify degradation products via LC-MS .
- Long-term stability : Store at 4°C, -20°C, and RT; analyze monthly for 6 months .
Q. Critical parameters :
- Buffer compatibility : Avoid phosphate buffers if precipitation occurs .
- LC-MS thresholds : Degradation products should not exceed 5% after 48 hours in assay media .
Q. How do researchers address conflicting data in target selectivity profiles?
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
